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molecular formula C8H9BrN4 B8417050 (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-dimethyl-amine

(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-dimethyl-amine

Cat. No. B8417050
M. Wt: 241.09 g/mol
InChI Key: CTYUIDYBWUNCQE-UHFFFAOYSA-N
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Patent
US09227970B2

Procedure details

Using dimethylamine, this compound was prepared following the same method as for the synthesis of 6-bromo-2-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyridine White solid (0.65 g, 75%). MS: m/z=242 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CNC.[Br:4][C:5]1[CH:6]=[CH:7][C:8]2[N:9]([N:11]=[C:12]([N:14]3[CH2:19]COC[CH2:15]3)[N:13]=2)[CH:10]=1>>[Br:4][C:5]1[CH:6]=[CH:7][C:8]2[N:9]([N:11]=[C:12]([N:14]([CH3:19])[CH3:15])[N:13]=2)[CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Two
Name
Quantity
0.65 g
Type
reactant
Smiles
BrC=1C=CC=2N(C1)N=C(N2)N2CCOCC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
this compound was prepared

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC=2N(C1)N=C(N2)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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